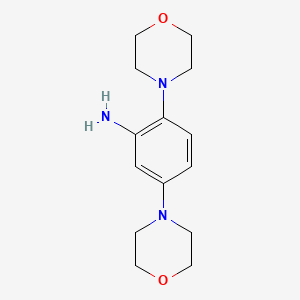

2,5-Dimorpholinobenzenamine

Description

Properties

Molecular Formula |

C14H21N3O2 |

|---|---|

Molecular Weight |

263.34 g/mol |

IUPAC Name |

2,5-dimorpholin-4-ylaniline |

InChI |

InChI=1S/C14H21N3O2/c15-13-11-12(16-3-7-18-8-4-16)1-2-14(13)17-5-9-19-10-6-17/h1-2,11H,3-10,15H2 |

InChI Key |

LCNPODHXLLRXRD-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)N3CCOCC3)N |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 2,5 Dimorpholinobenzenamine

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The reactivity of the benzene ring in 2,5-dimorpholinobenzenamine is significantly influenced by the electronic effects of its substituents: the amino group (-NH2) and the two morpholino groups. Both types of groups are strong activating groups for electrophilic aromatic substitution due to the presence of lone pairs of electrons on the nitrogen atoms, which can be donated to the aromatic ring through resonance. This increases the electron density of the ring, making it more susceptible to attack by electrophiles. msu.edumasterorganicchemistry.com

Electrophilic Aromatic Substitution:

The amino and morpholino groups are ortho-, para-directing activators. In this compound, the positions ortho and para to the amino group are already substituted by the morpholino groups. The positions ortho to the morpholino groups are either the position of the amino group or the adjacent carbon atoms. This substitution pattern suggests that any further electrophilic substitution would likely occur at the remaining vacant positions on the ring, which are ortho and para to the activating groups.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comsavemyexams.com

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) onto the aromatic ring, usually in the presence of a Lewis acid catalyst. masterorganicchemistry.comsavemyexams.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. masterorganicchemistry.com

The specific regioselectivity of these reactions on this compound would be determined by the combined directing effects of the three activating groups.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to make it susceptible to attack by a nucleophile. masterorganicchemistry.com Since this compound contains strongly electron-donating groups, it is generally not reactive towards nucleophilic aromatic substitution under standard conditions. However, reactions can sometimes be forced under harsh conditions or proceed through alternative mechanisms like the benzyne (B1209423) mechanism, although this is less common for such electron-rich systems. masterorganicchemistry.com

Reactions Involving the Amine and Morpholine (B109124) Functional Groups

The amine and morpholine moieties in this compound possess characteristic reactivities.

Amine Group (-NH2):

The primary aromatic amine group is a versatile functional group that can undergo a variety of reactions:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides, which can lead to a mixture of mono-, di-, and tri-alkylated products. mnstate.edu Due to the potential for over-alkylation, this method is often less controlled. youtube.com

Diazotization: Reaction with nitrous acid (generated in situ from NaNO2 and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide range of substituents onto the aromatic ring.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases). mnstate.edu

Morpholine Groups:

Morpholine is a secondary amine and exhibits typical reactions of this functional group. wikipedia.org The nitrogen atom is nucleophilic and can participate in various transformations:

Alkylation: As a secondary amine, the morpholine nitrogen can be alkylated. libretexts.org

Acylation: Reaction with acylating agents to form N-acylmorpholines.

Ring Opening: While generally stable, the morpholine ring can be cleaved under harsh conditions.

The presence of the ether oxygen in the morpholine ring withdraws some electron density from the nitrogen, making it slightly less basic and nucleophilic than a simple dialkylamine like piperidine. wikipedia.org

Derivatization Strategies for Structural Diversification

The functional groups present in this compound offer multiple handles for derivatization, allowing for the synthesis of a diverse range of analogs. These strategies are crucial for exploring the structure-activity relationships of this scaffold in various applications, including medicinal chemistry. nih.govresearchgate.net

Derivatization of the Amine Group:

Amide Formation: A common strategy to modify the properties of the primary amine is its conversion to an amide. This can be achieved by reacting this compound with various carboxylic acid derivatives (e.g., acyl chlorides, anhydrides).

Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, which can introduce different steric and electronic properties.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively.

Derivatization of the Morpholine Groups:

N-Alkylation: Introduction of various alkyl or substituted alkyl groups onto the morpholine nitrogen can modulate the lipophilicity and steric bulk of the molecule. libretexts.org

N-Arylation: While less common, N-arylation of the morpholine nitrogen can be achieved under specific catalytic conditions.

Derivatization of the Benzene Ring:

As discussed in section 3.1, electrophilic aromatic substitution reactions can be employed to introduce additional substituents onto the benzene ring, further diversifying the chemical space around the this compound core.

Interactive Data Table: Derivatization Reactions

| Functional Group | Reagent Class | Product Class |

| Primary Amine | Acyl Halides/Anhydrides | Amides |

| Primary Amine | Sulfonyl Chlorides | Sulfonamides |

| Primary Amine | Isocyanates | Ureas |

| Primary Amine | Isothiocyanates | Thioureas |

| Morpholine | Alkyl Halides | N-Alkyl Morpholines |

| Benzene Ring | Nitrating Agents | Nitroarenes |

| Benzene Ring | Halogenating Agents | Haloarenes |

Reaction Mechanisms of Related Dimorpholine Systems (e.g., with 2,5-dimethyl-3,4-dinitrothiophen)

The reaction of dimorpholine systems with electrophilic substrates provides insight into the potential reactivity of this compound. A relevant example is the reaction of morpholine with 2,5-dimethyl-3,4-dinitrothiophene (B14613727).

In this reaction, 2,5-dimethyl-3,4-dinitrothiophene reacts with morpholine to yield 2,5-dimethyl-trans-2,3-dimorpholino-4-nitro-2,3-dihydrothiophen. rsc.org The proposed reaction mechanism involves a nucleophilic attack of the morpholine on the electron-deficient thiophene (B33073) ring.

Proposed Reaction Scheme:

Nucleophilic Attack: The nitrogen atom of a morpholine molecule acts as a nucleophile and attacks one of the carbon atoms bearing a nitro group in the dinitrothiophene. This leads to the formation of a Meisenheimer-like intermediate.

Addition of a Second Morpholine: A second molecule of morpholine then attacks the adjacent carbon atom, leading to the formation of the dihydrothiophene product.

Elimination: The reaction likely proceeds through an addition-elimination mechanism, where the nitro groups facilitate the nucleophilic attack and are subsequently involved in the stabilization of the intermediate.

The crystal structure of the resulting 2,5-dimethyl-trans-2,3-dimorpholino-4-nitro-2,3-dihydrothiophen confirms the trans addition of the two morpholino groups. rsc.org This type of reactivity highlights the nucleophilic character of the morpholine nitrogen and its ability to react with electron-poor systems. A similar reactivity pattern could be anticipated for the morpholine groups in this compound if presented with a sufficiently electrophilic reaction partner.

Advanced Characterization Techniques in Structural Elucidation

Spectroscopic Methods for Comprehensive Structural Assignment

Spectroscopic techniques are fundamental for determining the molecular structure of a compound. For 2,5-Dimorpholinobenzenamine, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would provide a detailed picture of its atomic arrangement and connectivity. As experimental spectra for this compound are not widely available in published literature, the following sections describe the expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound in a common solvent like deuterochloroform (CDCl₃) are presented below. These predictions are based on established principles of NMR spectroscopy and computational prediction tools. nmrdb.orgchemaxon.comchemaxon.comnmrium.org

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Ar-H | ~6.7-6.9 | Multiplet | 3H | Aromatic protons |

| -NH ₂ | ~3.5-4.5 | Broad Singlet | 2H | Amine protons |

| -N-CH ₂- | ~3.8-3.9 | Triplet | 8H | Morpholine (B109124) methylenes (O-CH₂) |

| -C-CH ₂-N- | ~3.0-3.2 | Triplet | 8H | Morpholine methylenes (N-CH₂) |

| Predicted using standard NMR prediction software. Actual values may vary. |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Assignment |

| C -NH₂ | ~140-145 | Aromatic carbon attached to amine |

| C -N(morpholine) | ~148-152 | Aromatic carbons attached to morpholines |

| C H (aromatic) | ~115-120 | Aromatic CH |

| -N-C H₂- | ~66-68 | Morpholine methylenes (O-CH₂) |

| -C-C H₂-N- | ~49-51 | Morpholine methylenes (N-CH₂) |

| Predicted using standard NMR prediction software. Actual values may vary. |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. rsc.orgnih.govnih.gov For this compound, the IR spectrum is expected to show characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the aromatic ring and morpholine rings, C-N bonds, and the C-O-C ether linkage within the morpholine moieties.

Expected Infrared Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Primary Amine | N-H stretch | 3300 - 3500 | Medium (two bands) |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | C-H stretch | 2850 - 2960 | Medium |

| Aromatic C=C | C=C stretch | 1500 - 1600 | Medium to Strong |

| Amine | C-N stretch | 1250 - 1350 | Medium |

| Ether | C-O-C stretch | 1070 - 1150 | Strong |

| Ranges are typical for the specified functional groups. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition. evitachem.comacs.orgacs.org For this compound (C₁₄H₂₁N₃O₂), the expected exact mass would be approximately 263.1634 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum would also help to confirm the structure, likely showing losses of morpholine fragments.

X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights

X-ray crystallography is an essential technique for unambiguously determining the three-dimensional atomic arrangement of a molecule in the solid state. Current time information in Bangalore, IN. This method provides precise data on bond lengths, bond angles, and torsional angles, offering unparalleled insight into the molecule's conformation.

While a specific crystal structure for this compound is not publicly documented, analysis of related morpholine-containing compounds and δ-secretase inhibitors provides a strong precedent for its application. liverpool.ac.uk For instance, X-ray diffraction studies on ruthenium(II) p-cymene (B1678584) complexes containing morpholine motifs have successfully elucidated their solid-state structures, confirming the geometry and connectivity of the ligands. Similarly, crystallographic studies of δ-secretase inhibitors, some of which incorporate morpholine rings, have been crucial in understanding their binding modes with target enzymes. liverpool.ac.uk

For this compound, a single-crystal X-ray diffraction analysis would be expected to reveal:

The planarity of the central benzene (B151609) ring.

The precise bond angles and lengths of the C-N bonds connecting the morpholine and amine groups to the aromatic ring.

The conformation (typically a chair conformation) of the two morpholine rings.

The orientation of the morpholine rings relative to the plane of the benzenamine core.

Intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate the crystal packing.

Such data is invaluable for understanding structure-property relationships and for computational modeling studies.

Chromatographic and Other Analytical Methods for Purity Assessment

Assessing the purity of a synthesized chemical compound is a critical step before its use in further applications. Chromatographic methods are the primary tools for this purpose, offering high-resolution separation of the main compound from any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the purity assessment of non-volatile organic compounds like this compound. A reversed-phase HPLC method would be most suitable, typically employing a C18 or Phenyl stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol, run in either isocratic or gradient mode to ensure the separation of impurities with different polarities. Detection is commonly performed using a UV detector, set at a wavelength where the aromatic system of the compound absorbs strongly. A purity assessment by HPLC would involve calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Typical HPLC Conditions for Purity Analysis of Aromatic Amines

| Parameter | Condition |

| Column | Reversed-Phase C18 or Phenyl (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Formate buffer |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient (e.g., 5% to 95% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at ~254 nm |

| Column Temperature | 25-40 °C |

| These are general conditions and would require optimization for this compound. |

Gas Chromatography (GC)

Gas chromatography is another powerful separation technique, particularly for volatile and thermally stable compounds. For aromatic amines, derivatization is sometimes employed to increase volatility and improve peak shape. nmrdb.orgchemaxon.com A high-temperature capillary column with a polar or mid-polar stationary phase would be appropriate. Detection is typically achieved with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for both identification and quantitation of impurities.

Other Analytical Methods

Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the compound, which can be compared against the theoretical values calculated from the molecular formula to support purity and identity.

Through the combined application of these advanced characterization techniques, a comprehensive and scientifically rigorous understanding of the structure and purity of this compound can be achieved.

Computational and Theoretical Investigations of 2,5 Dimorpholinobenzenamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in determining the electronic structure of a molecule. bohrium.combiolscigroup.us These calculations can predict properties like molecular orbital energies, charge distribution, and reactivity indices, which are crucial for understanding the chemical behavior of 2,5-Dimorpholinobenzenamine.

The electronic properties of substituted benzenes are heavily influenced by the nature of their substituents. rsc.org The this compound molecule features three key substituents on the benzene (B151609) ring: an amino group (-NH2) and two morpholino groups. Both types of substituents are generally considered electron-donating through resonance, which significantly impacts the electronic landscape of the aromatic ring. The amino group is a strong activating group, increasing electron density at the ortho and para positions. The morpholino groups, also containing nitrogen atoms adjacent to the ring, contribute to this electron-donating effect.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to the Frontier Molecular Orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. unl.edu For this compound, the strong electron-donating groups are expected to raise the HOMO energy, making the molecule a potent electron donor and reactive toward electrophiles. beilstein-journals.org

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds This table presents hypothetical data based on trends observed in related substituted benzenes.

| Property | Predicted Value / Description | Rationale / Comparison |

|---|---|---|

| HOMO Energy | High (e.g., -5.0 to -5.5 eV) | Electron-donating groups (amino, morpholino) raise the HOMO energy, increasing nucleophilicity. beilstein-journals.org |

| LUMO Energy | High (e.g., -0.5 to -1.0 eV) | Generally less affected than HOMO, but still influenced by substituent effects. |

| HOMO-LUMO Gap (ΔE) | Relatively Small (e.g., 4.0 to 4.5 eV) | A smaller gap suggests higher reactivity compared to unsubstituted benzene. unl.edu |

| Molecular Electrostatic Potential (MEP) | Negative potential on the amino nitrogen and ring carbons ortho/para to it. | Indicates sites susceptible to electrophilic attack. The nitrogen atoms are primary sites for protonation. |

| Mulliken Atomic Charges | Negative charges on nitrogen atoms and specific ring carbons. | Quantifies the electron-donating nature of the substituents and the resulting charge distribution. epstem.net |

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are essential for exploring the dynamic and three-dimensional aspects of a molecule, which are not captured by static quantum chemical calculations. researchgate.netnih.gov

The two morpholine (B109124) rings attached to the benzene core are not planar and can adopt different conformations, typically a stable "chair" form. The orientation of these rings relative to the benzene plane and to each other is determined by the rotational barriers around the C(aryl)-N(morpholino) bonds.

Conformational analysis through molecular mechanics or DFT calculations can identify the most stable conformers and the energy barriers between them. It is expected that steric hindrance between the morpholine rings and the adjacent amino group will influence their preferred orientations. The nitrogen lone pairs of the morpholine rings can be oriented either axially or equatorially with respect to the benzene ring, leading to different steric and electronic environments. Molecular dynamics simulations can further explore the conformational landscape of the molecule in solution over time, providing a more realistic picture of its structural flexibility. ethz.ch

Given the structural motifs present in this compound, particularly the aminophenol-like core, it is plausible that this compound could interact with biological targets such as protein kinases. biointerfaceresearch.com Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a receptor. mdpi.com

A docking study would involve placing the 3D structure of this compound into the binding site of a target protein. The simulation then scores different poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. nih.gov The amino group and the morpholine oxygens are potential hydrogen bond donors and acceptors, respectively, while the benzene ring can engage in π-π stacking or hydrophobic interactions with aromatic residues in the receptor's active site. nih.govbiorxiv.org Molecular dynamics simulations of the ligand-receptor complex can then be used to assess the stability of the predicted binding pose over time. nih.gov

Table 2: Hypothetical Intermolecular Interactions for this compound in a Kinase ATP-Binding Site This table illustrates potential interactions based on common kinase inhibitor binding modes.

| Functional Group of Ligand | Potential Interaction Type | Potential Receptor Residue |

|---|---|---|

| Amino Group (-NH2) | Hydrogen Bond Donor | Aspartate, Glutamate (B1630785), Carbonyl backbone |

| Morpholine Oxygens | Hydrogen Bond Acceptor | Lysine, Arginine, Serine |

| Benzene Ring | π-π Stacking / Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |

| Morpholine Hydrogens | Hydrophobic Interactions | Leucine, Valine, Isoleucine |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. wikipedia.orglongdom.org To develop a QSAR model for analogues of this compound, one would first synthesize and test a library of related compounds with variations in their substitution patterns.

Next, a set of molecular descriptors would be calculated for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). biolscigroup.us Using statistical methods like multiple linear regression, a model is built that correlates a selection of these descriptors with the observed biological activity. nih.gov Such a model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts and prioritizing synthetic targets. nih.gov

Mechanistic Computational Studies of Related Chemical Transformations

Computational chemistry is a powerful tool for elucidating reaction mechanisms. researchgate.net By calculating the energies of reactants, transition states, and products, chemists can map out the entire energy profile of a chemical reaction. This approach can distinguish between different possible pathways and explain experimental observations like regioselectivity and stereoselectivity. researchgate.netacs.org

For transformations involving aminophenols, computational studies can provide deep mechanistic insights. For instance, in the selenium-mediated isomerization of hydroxamic acids to para-aminophenols, DFT calculations have been used to map the Gibbs free energy profile, identifying the key intermediates and transition states that explain the observed para-selectivity. researchgate.net Similarly, the regioselectivity of Diels-Alder reactions to form substituted aminophenols has been rationalized using DFT calculations, which showed that the outcome is controlled by strain energy and Pauli repulsion rather than traditional HOMO-LUMO interactions. acs.org Such studies could be applied to understand potential synthetic routes to this compound or its subsequent reactions.

Research Applications of 2,5 Dimorpholinobenzenamine and Its Analogues

Applications in Medicinal Chemistry Research

In the field of medicinal chemistry, the design and synthesis of novel compounds are crucial for identifying new therapeutic agents. marioschubert.ch Analogues of 2,5-dimorpholinobenzenamine have been utilized as foundational structures in the development of modulators for enzymes and receptors implicated in a range of diseases.

Exploration as Modulators of Specific Biological Targets

The dimorpholinoaniline scaffold has been identified as a key pharmacophore for interacting with several important biological targets.

Delta-secretase, also known as asparagine endopeptidase (AEP), is a lysosomal cysteine protease. researchgate.net Its dysregulation is implicated in the pathology of Alzheimer's disease (AD) as it cleaves both the amyloid precursor protein (APP) and tau protein, key players in the disease's progression. researchgate.net The inhibition of δ-secretase is therefore a promising therapeutic strategy.

A high-throughput screening campaign led to the identification of a 2,4-dimorpholinoaniline derivative (referred to as compound 23) as a potent and nontoxic inhibitor of δ-secretase. Analysis of the co-crystal structure of δ-secretase complexed with this compound highlighted the critical role of the morpholine (B109124) moiety in the interaction, binding to both the active site and a regulatory allosteric exosite of the enzyme. This dual-site interaction underscores the potential of the dimorpholinoaniline scaffold in developing effective δ-secretase inhibitors.

Another morpholine-containing compound, 7-morpholinobenzo[c] researchgate.nettum.demedchemexpress.comoxadiazol-4-amine (compound 11), was also identified as a selective and orally active δ-secretase inhibitor with an IC₅₀ of 0.7 µM. caymanchem.comacs.org It demonstrated the ability to reduce tau and APP cleavage in mouse models, ameliorating synaptic dysfunction and cognitive deficits. researchgate.netcaymanchem.comacs.org

Table 1: Examples of Morpholine-Containing δ-Secretase Inhibitors

| Compound | Structure | Target | Key Findings | Reference |

|---|---|---|---|---|

| 2,4-Dimorpholinoaniline (Compound 23) | Aniline (B41778) substituted with two morpholine groups at positions 2 and 4. | δ-Secretase (AEP) | Identified as a potent and nontoxic inhibitor through high-throughput screening. The morpholine groups are crucial for binding to the active and allosteric sites. | |

| δ-Secretase inhibitor 11 | 7-morpholinobenzo[c] researchgate.nettum.demedchemexpress.comoxadiazol-4-amine | δ-Secretase (AEP) | Orally active and selective inhibitor (IC₅₀ = 0.7 µM). Reduces Alzheimer's-related pathology in animal models. | caymanchem.comacs.org |

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many cancers, making them important therapeutic targets. medchemexpress.comaging-us.com The Ephrin type-A receptor 2 (EphA2) is a receptor tyrosine kinase that is overexpressed in numerous cancers and is associated with tumor progression and resistance to therapy. ijbs.comnih.gov

Research has demonstrated that 3,5-dimorpholinoaniline can serve as a key building block for synthesizing potent kinase inhibitors. For instance, it has been used as a starting material in the synthesis of inhibitors targeting EphA2. medchemexpress.com A study detailing the development of novel EphA2 inhibitors described a structure-affinity analysis of compounds derived from 3,5-dimorpholinoaniline, highlighting its role as a core scaffold. medchemexpress.com Similarly, 3,5-di(morpholino)aniline has been used to prepare precursors for pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. aging-us.com

Furthermore, derivatives of the related Abelson protein (ABL1) and Abelson-related protein (ABL2) are targets in certain leukemias. While specific studies on 3,5-dimorpholinoaniline derivatives against ABL kinases are less detailed in the public domain, the general utility of aniline-based scaffolds in developing ABL inhibitors is well-established.

Table 2: Application of 3,5-Dimorpholinoaniline in Kinase Inhibitor Synthesis

| Core Scaffold | Derived Inhibitor Class | Target Kinase | Significance | Reference |

|---|---|---|---|---|

| 3,5-Dimorpholinoaniline | Various small molecules | EphA2 | Serves as a foundational chemical structure for developing inhibitors to a key cancer-related kinase. | medchemexpress.com |

| 3,5-Di(morpholino)aniline | Pyrazolo[3,4-d]pyrimidine-based precursors | General Kinases | Used in the synthesis of precursors for a known class of kinase inhibitors. | aging-us.com |

The morpholine ring is a common feature in compounds designed to interact with various G-protein coupled receptors (GPCRs) in the central nervous system (CNS). These receptors, including metabotropic glutamate (B1630785) (mGlu), sigma, serotonin (B10506), and cannabinoid receptors, are involved in regulating mood, cognition, and pain.

While direct studies on this compound are not specified, the broader class of morpholine-containing compounds has shown significant activity:

mGlu2 Receptors: Morpholine-containing compounds have been developed as negative allosteric modulators (NAMs) of the mGlu2 receptor, a target for mood disorders like anxiety and depression.

Sigma and Serotonin Receptors: The N-morpholinoethyl moiety is a recognized pharmacophore for antagonists of sigma (σ1R and σ2R) and serotonin (5-HT) receptors, which are targets for depression, anxiety, and cognitive disorders.

Cannabinoid Receptors: Morpholine derivatives have been investigated as partial agonists of cannabinoid receptors, which are of interest for pain management and treating substance abuse disorders.

Role of the Morpholine Scaffold in Enhancing Potency and Pharmacodynamic Properties

The morpholine ring offers several advantages:

Improved Physicochemical Properties: The weak basicity of the morpholine nitrogen and the presence of the oxygen atom provide a balanced hydrophilic-lipophilic profile. This can enhance aqueous solubility and permeability across biological membranes like the blood-brain barrier.

Enhanced Potency: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming key interactions with biological targets and thereby increasing binding affinity and potency. scribd.com

Structural Scaffold: It can act as a rigid scaffold that correctly orients other pharmacophoric groups for optimal interaction with a receptor or enzyme active site. scribd.com

Structure-Activity Relationship (SAR) Studies for Related Dimorpholinoanilines

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. researchgate.net By systematically modifying a lead compound, chemists can identify which structural features are essential for its desired effects. researchgate.net

For dimorpholinoaniline derivatives, SAR studies focus on several key aspects:

Position of Morpholine Rings: The substitution pattern of the morpholine groups on the aniline ring (e.g., 2,4- vs. 3,5-) drastically influences the molecule's shape and electronic properties, leading to different target specificities (δ-secretase vs. kinases).

Substitution on the Aniline Ring: Adding other substituents to the aniline core can modulate activity. For example, in the development of kinase inhibitors, modifications to the core aniline structure are a common strategy to improve potency and selectivity. medchemexpress.com

Modifications of the Morpholine Rings: While less common, alterations to the morpholine rings themselves could fine-tune the compound's properties.

A thesis focused on developing EphA2 inhibitors based on a 3,5-dimorpholinoaniline scaffold involved a detailed "Struktur-Affinitäts-Beziehungsanalyse" (Structure-Affinity-Relationship analysis), demonstrating how modifications to the parent structure influence binding affinity to the target kinase. medchemexpress.com Such studies are crucial for optimizing lead compounds into viable drug candidates by enhancing efficacy and minimizing off-target effects.

Design of Targeted Chemical Probes and Tools for Biological Research

Chemical probes are potent, selective, and cell-permeable small molecules used to study the function of protein targets in biological systems. medchemexpress.comoicr.on.cachemicalprobes.org The dimorpholinoaniline framework has proven to be a valuable starting point for the creation of such tools, enabling researchers to investigate the roles of specific enzymes in disease.

One of the most significant applications of a dimorpholinoaniline analogue is in the study of Alzheimer's disease. acs.org The isomer 2,4-Dimorpholinoaniline was identified through high-throughput screening as a potent and non-toxic inhibitor of δ-secretase, an enzyme also known as asparagine endopeptidase (AEP). acs.orgnih.govnih.gov This lysosomal cysteine protease is a critical pathogenic player in Alzheimer's disease because it cleaves both amyloid precursor protein (APP) and tau, two proteins central to the disease's progression. acs.orgnih.govnih.gov The crystal structure of δ-secretase in complex with 2,4-dimorpholinoaniline revealed that the morpholine moieties are essential for the interaction, binding to both the active site and a regulatory allosteric site on the enzyme. acs.orgnih.govnih.gov This makes 2,4-dimorpholinoaniline a highly specific chemical probe to interrogate the function of δ-secretase and its role in neurodegeneration.

The 3,5-dimorpholinoaniline isomer is a key synthetic intermediate for a different class of chemical probes: kinase inhibitors. google.comtum.degoogle.com Kinases are a large family of enzymes that regulate a vast number of cellular processes, and their dysfunction is implicated in many diseases, especially cancer. tum.de This analogue is used as a building block to create potent and selective inhibitors targeting specific kinases. For instance, it is a common intermediate in the synthesis of inhibitors for Ephrin type-A receptor 2 (EphA2) and EphB4, receptor tyrosine kinases that are of growing interest as therapeutic drug targets in oncology. tum.denih.gov It has also been used in the development of inhibitors for ULK1, a kinase involved in autophagy, a fundamental cellular process. google.com These highly specific inhibitor molecules serve as indispensable chemical tools to dissect the complex signaling pathways governed by these kinases.

| Dimorpholinoaniline Analogue | Biological Target | Associated Research Area | Reference |

|---|---|---|---|

| 2,4-Dimorpholinoaniline | δ-Secretase (AEP) | Alzheimer's Disease, Neurodegenerative Disorders | acs.orgnih.govnih.gov |

| 3,5-Dimorpholinoaniline | EphB4 Kinase | Cancer, Angiogenesis | google.comnih.gov |

| 3,5-Dimorpholinoaniline | ULK1 Kinase | Autophagy, Cancer | google.com |

Potential Applications in Advanced Materials Science Research

The unique structure of dimorpholinobenzenamine analogues, featuring multiple reactive sites and the chemically stable morpholine heterocycle, suggests potential applications in materials science. The morpholine ring itself is known to be a versatile component in the synthesis of polymers and advanced materials. e3s-conferences.orgontosight.ai

Role as Monomers or Precursors for Functional Polymer Synthesis (Drawing insights from morpholine-2,5-diones for polydepsipeptides)

While there is no direct published research on the use of this compound or its isomers as primary monomers, we can draw valuable insights from a related class of morpholine-containing monomers: morpholine-2,5-diones (MDs) . These six-membered cyclic compounds are the monomers used to produce polydepsipeptides (PDPs) through ring-opening polymerization (ROP). acs.orgacs.orgfigshare.comresearchgate.net

PDPs are an important class of biodegradable polymers because they are alternating copolymers of α-hydroxy acids and α-amino acids, combining the degradability of polyesters with the high thermal stability and mechanical properties of polyamides. acs.orgfigshare.com This hybrid nature makes them highly attractive for biomedical applications, including tissue engineering and as carrier systems for controlled drug release. acs.orgutwente.nlnih.gov The synthesis of PDPs involves the ROP of MDs, which are themselves synthesized from amino acids. figshare.comutwente.nl

Drawing a parallel, the structure of a dimorpholinobenzenamine isomer offers several theoretical possibilities for polymer synthesis. The primary amine of the aniline group and the secondary amines of the two morpholine rings could all potentially react with appropriate co-monomers. For example, the aniline amine could react with carboxylic acid or acyl chloride groups to form polyamides. The presence of three reactive amine functionalities (one primary, two secondary) suggests that dimorpholinobenzenamine could act as a cross-linking agent or a branching unit in polymer chains, creating complex, three-dimensional polymer networks with potentially enhanced thermal and mechanical stability.

| Potential Function | Relevant Chemical Group | Potential Polymer Type | Theoretical Role |

|---|---|---|---|

| Monomer / Co-monomer | Aniline -NH₂ | Polyamides, Polyimides | Forms linear polymer chains through reaction with diacids or dianhydrides. |

| Cross-linking Agent | Aniline -NH₂ and two Morpholine -NH groups | Thermoset Resins, Network Polymers | Creates connections between linear polymer chains, increasing rigidity and stability. |

| Functional Precursor | Entire Molecule | Functional Polymers | Introduces the dimorpholinoaniline moiety as a pendant group, imparting specific chemical properties (e.g., metal chelation, catalytic activity) to the polymer. |

Development of Conjugates for Targeted Delivery Systems

The chemical properties of dimorpholinobenzenamine analogues make them attractive candidates for incorporation into targeted drug delivery systems. The morpholine moiety is often used in medicinal chemistry to improve the pharmacokinetic properties of a molecule, such as enhancing aqueous solubility and the ability to cross biological membranes. acs.orgnih.govsci-hub.se

In the context of targeted delivery, a molecule like 3,5-dimorpholinoaniline can be conjugated to a larger carrier designed to home in on specific cells, such as cancer cells. A patent for related compounds describes how they can be administered using advanced delivery platforms like liposomes, nanoparticles, and antibody-drug conjugates. google.com In such a system, the dimorpholinoaniline portion would serve as the "payload" or a part of it, while the aniline group provides a convenient chemical handle for conjugation to the carrier vehicle.

This approach combines the cell-targeting capability of the carrier (e.g., an antibody that recognizes a tumor-specific antigen) with the biological activity of the dimorpholinoaniline-derived payload (e.g., a kinase inhibitor). Furthermore, the use of PDPs, derived from morpholine-2,5-diones, as biodegradable materials for drug delivery vehicles highlights the broader utility of the morpholine scaffold in creating sophisticated systems for controlled release. utwente.nlnih.gov The development of such conjugates could lead to more effective therapies with fewer side effects by concentrating a potent agent directly at the site of disease.

Derivatives and Analogues of 2,5 Dimorpholinobenzenamine

Systematic Synthesis and Characterization of Structural Analogues

The synthesis of structural analogues of 2,5-dimorpholinobenzenamine often involves multi-step processes. A common strategy includes the reaction of a substituted aniline (B41778) with an appropriate chlorinating or activating agent, followed by nucleophilic substitution with morpholine (B109124). For instance, the synthesis of 3,5-dimorpholinoaniline can be achieved by reacting 3,5-disubstituted aniline with a suitable reagent in a solvent like 2-propanol. tum.degoogle.com The resulting compounds are then purified, often using techniques like flash chromatography. tum.de

Characterization of these newly synthesized analogues is crucial to confirm their structure and purity. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to determine the molecular weight of the compounds. google.com

Impact of Substitution Patterns on Molecular Recognition and Biological Interactions

The arrangement of substituents on the benzene (B151609) ring significantly influences the molecule's ability to interact with biological targets. mdpi.comnih.gov The morpholine moieties, with their unique combination of a weakly basic nitrogen and an oxygen atom, can participate in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions. acs.orgnih.govresearchgate.net These interactions are fundamental to the molecular recognition processes that govern how a molecule binds to a specific protein or receptor. beilstein-journals.orgnih.govrsc.orgmdpi.com

Exploration of Isomeric Forms (e.g., 2,4-dimorpholinoaniline, 3,5-dimorpholinoaniline)

Isomers, molecules with the same chemical formula but different arrangements of atoms, are of significant interest in the study of dimorpholinobenzenamine derivatives. researchgate.netyoutube.comyoutube.com The positional isomers, such as 2,4-dimorpholinoaniline and 3,5-dimorpholinoaniline, exhibit distinct properties due to the different spatial orientation of the morpholine groups. acs.orggoogle.com

The synthesis of these specific isomers often requires tailored synthetic routes. For instance, 3,5-dimorpholinoaniline has been used as a reactant in the synthesis of more complex molecules. tum.degoogle.comgoogle.comgoogle.com Similarly, 2,4-dimorpholinoaniline has been identified as a potent inhibitor of certain enzymes. acs.orgnih.gov The specific isomeric form can be crucial for achieving the desired biological activity, as the precise positioning of the morpholine rings determines the molecule's fit within a receptor's binding pocket. acs.orgnih.gov

Functionalization of the Amine and Morpholine Moieties for Enhanced Properties

To further refine the properties of dimorpholinobenzenamine derivatives, both the primary amine group and the morpholine rings can be chemically modified. This process, known as functionalization, allows for the introduction of new chemical groups to enhance specific characteristics of the molecule. rsc.org

The primary amine group can be a site for various chemical reactions, allowing for the attachment of different substituents. This can be used to modulate the molecule's solubility, lipophilicity, and electronic properties. rsc.org

Functionalization of the morpholine rings is also a key strategy. The nitrogen atom within the morpholine ring can act as a nucleophile, enabling reactions that introduce new functional groups. evitachem.com The introduction of substituents on the morpholine ring itself, such as in 2,5-dimethylmorpholine, has been shown to improve properties like CNS penetration. nih.gov These modifications can lead to the development of derivatives with enhanced potency and improved pharmacokinetic profiles. acs.orgnih.govresearchgate.net

Future Perspectives and Unexplored Research Directions

Development of More Efficient and Sustainable Synthetic Methodologies

The initial and most critical step for any future research on 2,5-Dimorpholinobenzenamine would be the development of a reliable and efficient synthetic route. Currently, no established methods for its synthesis are documented in peer-reviewed literature. Future research could focus on adapting existing methods for the synthesis of related aminobenzenes.

Green chemistry principles could be integrated into the synthetic design to ensure sustainability. cymitquimica.com This would involve the use of environmentally benign solvents, catalysts, and reagents, as well as minimizing waste generation. amazonaws.comcymitquimica.com The development of one-pot or tandem reaction sequences could also enhance the efficiency and cost-effectiveness of the synthesis. amazonaws.com

Deeper Mechanistic Elucidation of Biological Target Interactions

Once synthesized, a primary research avenue would be to investigate the biological activity of this compound. High-throughput screening against various biological targets, such as enzymes and receptors, could identify potential areas of pharmacological relevance.

Should any activity be identified, detailed mechanistic studies would be essential to understand how the compound interacts with its biological targets at a molecular level. ossila.com Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling could provide insights into the binding mode and key interactions driving the biological effect. ossila.com

Expansion of Research Applications Beyond Current Findings

As there are no current findings, all applications of this compound are yet to be explored. Based on the activities of related morpholine-containing compounds, potential areas of investigation could include oncology, neurodegenerative diseases, and inflammatory conditions. bldpharm.com The unique substitution pattern of the morpholine (B109124) groups at the 2 and 5 positions of the aniline (B41778) ring could lead to novel pharmacological profiles compared to its isomers.

Integration with Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate drug discovery and development. google.comsigmaaldrich.com In the context of this compound, these computational tools could be employed in several ways. google.comsigmaaldrich.com

Once initial biological data is obtained, quantitative structure-activity relationship (QSAR) models could be developed to predict the activity of related analogs. Generative AI models could also be used to design novel derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties. Furthermore, AI algorithms could help in predicting potential off-target effects and toxicity, thereby guiding the optimization process.

Q & A

Q. What are the key considerations when designing synthesis protocols for 2,5-Dimorpholinobenzenamine?

The synthesis of this compound requires careful optimization of reaction conditions due to the steric and electronic effects of morpholine substituents. Key steps include:

- Substituent positioning : The para-morpholine groups influence reactivity and regioselectivity. For example, diethoxy analogs (e.g., 2,5-Diethoxy-4-morpholinylbenzenamine) exhibit enhanced electrophilic aromatic substitution due to electron-donating groups, which can guide functionalization .

- Purification : Use column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) to isolate the product from byproducts like unreacted morpholine derivatives.

- Validation : Confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS).

Q. Which analytical techniques are most reliable for characterizing this compound in complex matrices?

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Ideal for detecting trace amounts in biological samples. Use reversed-phase C18 columns with mobile phases (e.g., methanol/0.1% formic acid) and electrospray ionization (ESI). Reported limits of quantification (LOQs) for similar compounds range from 1.0–20.0 ng/mL .

- Nuclear Magnetic Resonance (NMR) : Assign peaks using 2D experiments (e.g., COSY, HSQC) to resolve overlapping signals from morpholine and benzene ring protons .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yield data for morpholine-containing intermediates?

Discrepancies in yields often arise from unoptimized catalytic systems or methodological biases. Strategies include:

- Kinetic profiling : Measure activation energies (e.g., via Arrhenius plots) to identify rate-limiting steps. For example, studies on morpholino-nitrobenzoic acid derivatives revealed that oxidation steps (e.g., HMFCA → FFCA) have activation energies up to 129.2 kJ·mol, making them critical bottlenecks .

- Bias mitigation : Adopt double-blinding and rigorous allocation concealment in pharmacological assays. Trials with poor methodological quality can overestimate treatment effects by 30–41% .

Q. What strategies optimize solvent systems for reactions involving this compound?

- Solubility screening : Use Hansen solubility parameters (HSPs) to identify solvents matching the compound’s polarity. For morpholine derivatives, polar aprotic solvents (e.g., DMF, DMSO) often enhance solubility.

- Reaction medium design : For catalytic reactions (e.g., aerobic oxidation), hierarchical porous nitrogen-doped carbon supports improve mass transfer and stabilize metal nanoparticles (e.g., Au-Pd), achieving >95% yield in optimized systems .

Q. How can researchers validate the pharmacological activity of this compound derivatives while minimizing false positives?

- Multi-residue analytical methods : Develop LC-MS/MS protocols to simultaneously screen metabolites and degradation products. For example, plasma and urine matrices are suitable for short-term exposure assessment, while hair samples provide chronic exposure data .

- Mechanistic studies : Use electron spin resonance (ESR) to detect reactive oxygen species (e.g., superoxide radicals) in catalytic pathways, ensuring observed activity is not artifact-driven .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.